Villosin

概要

説明

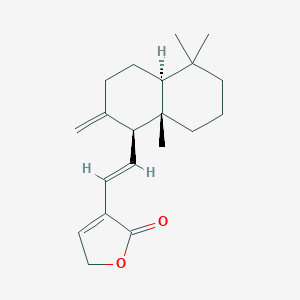

Villosin is a diterpenoid that can be isolated from the stems of Hedychium villosum . It’s a type of naturally occurring compound that has shown anticancer activity .

Synthesis Analysis

The total synthesis of this compound was reported in a study . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification . This synthesis relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .Molecular Structure Analysis

This compound has a molecular formula of C20H28O2 and a molecular weight of 300.4351 . It contains a total of 52 bonds; 24 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a modified three-step sequence on a gram-scale and the construction of the D ring by intramolecular iodoetherification .科学的研究の応用

Isolation and Structural Elucidation

- Villosin A and this compound B are new dihydroflavonoids isolated from the traditional Chinese medicinal herb Patrinia villosa Juss. Their structures were determined using spectroscopic methods, including UV, IR, HR-TOP-MS, 1D NMR, and 2D NMR techniques (Peng, Fan, & Wu, 2006).

Anticancer Potential

- This compound exhibited potent cytotoxic activity against human small cell lung cancer cells, showing higher effectiveness than the drug ellipticine and demonstrating exceptional selectivity. This positions this compound as a potential lead molecule for antitumor therapeutic development (Kumrit et al., 2010).

Novel Compound Identification

- Various compounds, including this compound A, this compound B, and others, were isolated from Hymenoxys scaposa var. villosa. The discovery of these compounds, some for the first time, contributes to our understanding of the plant's chemical composition (Gao, Wang, Mabry, & Bierner, 1990).

Chemotherapeutic Research

- A study on Neolitsea villosa isolated a triterpenoid and several sesquiterpene lactones, including villosine. One of the known compounds, isolinderalactone, demonstrated promising in vitro antitumor activity (Wen-Shyong & Chang-Yih, 1993).

Therapeutic Properties of Plant Metabolites

- The Hedychium genus, including compounds like this compound, has been studied for its therapeutic properties. This compound, in particular, showed better cytotoxicity towards tumor cell lines than reference compounds used in the study (Tavares, Barreto, & Seca, 2020).

Safety and Hazards

Safety measures for handling Villosin include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

作用機序

Villosin is a diterpenoid compound that has been isolated from various plant sources and has shown significant biological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound has shown anticancer activity and it is known to inhibit the production of tumor necrosis factor-α (TNF-α) and reactive oxygen species in lung fibroblasts . These molecules play a crucial role in the inflammatory response and cellular apoptosis, making them key targets in cancer treatment.

Mode of Action

It is believed that this compound may inhibit specific phosphatases, which are enzymes that remove phosphate groups from other molecules . By inhibiting these enzymes, this compound could potentially disrupt the signaling pathways that promote cancer cell growth and survival.

Result of Action

This compound’s inhibition of TNF-α and reactive oxygen species production can lead to a decrease in inflammation and oxidative stress in lung fibroblasts . This could result in reduced cancer cell proliferation and increased cancer cell death, thereby inhibiting tumor growth.

特性

IUPAC Name |

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3/b8-7+/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQZHAAIRBKHO-YSLAMIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CCOC3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Villosin and where is it found?

A1: this compound is a labdane-type diterpene primarily isolated from the rhizomes of plants within the Hedychium genus, such as Hedychium gardnerianum [] and Hedychium yunnanense []. It has also been identified in other plant species like Clerodendrum trichotomum [, , ] and Teucrium hircanicum [].

Q2: What are the notable biological activities of this compound?

A2: this compound exhibits potent in vitro cytotoxic activity against human cancer cell lines. It demonstrates particular efficacy against the NCI-H187 small cell lung cancer cell line, with an IC50 value of 0.40 μM, outperforming the standard drug ellipticine []. Additionally, it shows promising activity against SGC-7901 (human gastric cancer) and HeLa (human cervical cancer) cell lines []. Notably, this compound displays a high selectivity index (>416), indicating a significantly lower toxicity towards non-cancerous Vero cells compared to ellipticine [].

Q3: What structural features of this compound are important for its cytotoxic activity?

A3: The presence of a lactone ring in the this compound structure appears to be crucial for its high cytotoxic activity. Studies comparing different labdane-type diterpenes suggest that the presence of a hydroxyl group at the 6 or 7 position can decrease the cytotoxic activity [].

Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A4: While extensive SAR studies on this compound are limited, some insights can be gleaned from research on related abietane diterpenoids. Investigations on compounds isolated from Clerodendrum trichotomum suggest that the presence and position of specific functional groups, such as hydroxyl and carbonyl groups, can significantly influence their nitric oxide inhibitory activities []. This information could guide future SAR studies focusing on this compound and its derivatives.

Q5: What is known about the mechanism of action of this compound?

A5: The precise mechanism of action by which this compound exerts its cytotoxic effects remains to be fully elucidated.

Q6: Are there any reported total syntheses of this compound?

A6: Yes, the first total synthesis of (±)-Villosin was achieved in 11 steps, providing access to this compound for further biological evaluation and development []. An expedient synthesis of this compound and its isomer (E)-Labda-8(17),12,14-trien-15(16)-olide has also been reported [, ].

Q7: What analytical techniques are used to characterize and quantify this compound?

A7: this compound is typically characterized and structurally elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), mass spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy [, , ].

Q8: Has this compound been investigated for its antioxidant activity?

A8: Although not a primary focus of research on this compound, studies on extracts and fractions of plants containing this compound, such as Teucrium hircanicum roots, have shown promising antioxidant activities. Further research is needed to isolate the specific contributions of this compound to these observed activities [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)